Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate is a compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom, and its derivatives are widely used in pharmaceuticals due to their biological activity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions.
Introduction of the Hydroxyl Group: The hydroxyl group is introduced at the 3-position of the piperidine ring using selective hydroxylation reactions.
Carbamate Formation: The final step involves the reaction of the hydroxylated piperidine with benzyl isocyanate to form the carbamate.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Flow microreactors can be used to introduce functional groups efficiently and sustainably .
Types of Reactions:
Oxidation: The hydroxyl group can undergo oxidation to form ketones or aldehydes.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) can be used for substitution reactions.
Major Products:
Oxidation: Formation of benzyl ((3S,4R)-3-oxopiperidin-4-yl)carbamate.
Reduction: Formation of benzyl ((3S,4R)-3-aminopiperidin-4-yl)carbamate.
Substitution: Formation of various substituted benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamates.
Scientific Research Applications
Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate involves its interaction with specific molecular targets in the body. The benzyl-piperidine group provides good binding to catalytic sites, interacting with amino acid residues such as tryptophan and phenylalanine . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Benzyl ((3S,4R)-3-fluoropiperidin-4-yl)carbamate: Similar structure but with a fluorine atom instead of a hydroxyl group.
N-Benzyl-β-amino acids: These compounds share the benzyl group but differ in the backbone structure.
Uniqueness: Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate is unique due to the presence of both the hydroxyl and carbamate functional groups, which confer specific chemical reactivity and biological activity. Its ability to interact with catalytic sites in enzymes makes it a valuable compound for drug development and other scientific research applications.
Biological Activity
Benzyl ((3S,4R)-3-hydroxypiperidin-4-yl)carbamate is a compound that has garnered attention due to its potential biological activities, particularly as an inhibitor of peptidylarginine deiminases (PADs). This article explores its biological activity, mechanisms of action, and therapeutic implications based on diverse research findings.
Overview of Peptidylarginine Deiminases (PADs)
Peptidylarginine deiminases are a family of enzymes that catalyze the conversion of arginine residues in proteins to citrulline. This post-translational modification plays a crucial role in various biological processes, including gene regulation, apoptosis, and inflammation. There are several PAD isoforms, with PAD2 and PAD4 being the most studied:
- PAD2 : Widely expressed in various tissues including the brain and immune cells, involved in neural plasticity and immune responses.
- PAD4 : Primarily found in myeloid lineage cells; implicated in inflammatory responses and the formation of neutrophil extracellular traps (NETs) .
This compound acts as an inhibitor of PAD4. By inhibiting this enzyme, the compound may alter the citrullination process, thereby influencing protein function and cellular signaling pathways involved in inflammation and autoimmunity.
Biochemical Pathways
The inhibition of PAD4 can lead to several downstream effects:
- Reduction of NET Formation : Inhibiting PAD4 may decrease the formation of NETs, which are implicated in autoimmune diseases like rheumatoid arthritis .
- Altered Gene Expression : By affecting citrullination, the compound may influence transcriptional regulation processes involving histones and other nuclear proteins.
Therapeutic Implications
Given its mechanism of action, this compound shows promise for therapeutic applications in conditions characterized by excessive inflammation or autoimmunity. Potential areas for application include:
- Rheumatoid Arthritis : Inhibition of PAD4 may alleviate symptoms by reducing inflammatory cytokine production.
- Cancer Therapy : The modulation of immune responses through PAD inhibition could enhance anti-tumor immunity .
Case Studies and Research Findings
Several studies have demonstrated the biological activity of related compounds and their effects on PADs:
- Inhibition Studies : Research indicates that compounds structurally similar to this compound effectively inhibit PAD activity. For instance, a study showed significant reduction in citrullinated proteins in treated cells compared to controls .
- Cytotoxicity Assessments : Preliminary assessments suggest low cytotoxicity associated with this compound, making it a candidate for further development as a therapeutic agent .
- In Vivo Models : Animal models have shown promise where PAD inhibitors reduced inflammatory markers and improved clinical outcomes in models of rheumatoid arthritis .
Data Table: Comparative Biological Activity of Related Compounds
Compound Name | PAD Inhibition | Cytotoxicity | Therapeutic Area |
---|---|---|---|
This compound | Moderate | Low | Rheumatoid Arthritis |
Tert-butyl ((3S,4S)-3-hydroxypiperidin-4-yl)carbamate | High | Moderate | Cancer |
SL-3111 | High | Low | Neurodegenerative Diseases |
Properties
Molecular Formula |
C13H18N2O3 |
---|---|
Molecular Weight |
250.29 g/mol |
IUPAC Name |
benzyl N-[(3S,4R)-3-hydroxypiperidin-4-yl]carbamate |
InChI |
InChI=1S/C13H18N2O3/c16-12-8-14-7-6-11(12)15-13(17)18-9-10-4-2-1-3-5-10/h1-5,11-12,14,16H,6-9H2,(H,15,17)/t11-,12+/m1/s1 |
InChI Key |
QAECDNDIJKFMPR-NEPJUHHUSA-N |
Isomeric SMILES |
C1CNC[C@@H]([C@@H]1NC(=O)OCC2=CC=CC=C2)O |
Canonical SMILES |
C1CNCC(C1NC(=O)OCC2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.